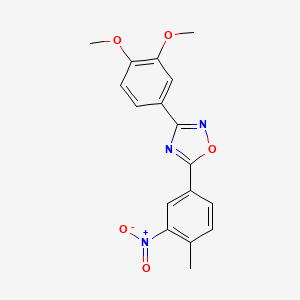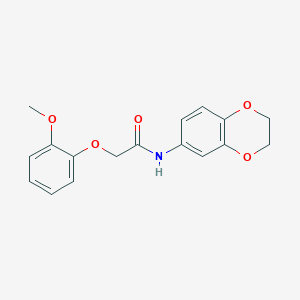
N-ethyl-N-(2-naphthylsulfonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(2-naphthylsulfonyl)glycine (ENG) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a glycine derivative that is commonly used as a tool compound in biochemical research.
作用機序
N-ethyl-N-(2-naphthylsulfonyl)glycine acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. By binding to the receptor, N-ethyl-N-(2-naphthylsulfonyl)glycine blocks the binding of glycine, which results in the inhibition of synaptic transmission.
Biochemical and Physiological Effects:
N-ethyl-N-(2-naphthylsulfonyl)glycine has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of the glycine receptor, which is involved in the regulation of synaptic transmission in the central nervous system. N-ethyl-N-(2-naphthylsulfonyl)glycine has also been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and painful conditions.
実験室実験の利点と制限
N-ethyl-N-(2-naphthylsulfonyl)glycine has several advantages as a tool compound for scientific research. It is a highly specific antagonist of the glycine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, N-ethyl-N-(2-naphthylsulfonyl)glycine also has some limitations. It is a relatively expensive compound, which limits its use in large-scale experiments. Additionally, N-ethyl-N-(2-naphthylsulfonyl)glycine has a short half-life, which requires frequent administration in in vivo experiments.
将来の方向性
There are several future directions for the research on N-ethyl-N-(2-naphthylsulfonyl)glycine. One potential direction is the development of more potent and selective antagonists of the glycine receptor. Another direction is the investigation of the role of the glycine receptor in various neurological and psychiatric disorders, such as schizophrenia and depression. Additionally, the use of N-ethyl-N-(2-naphthylsulfonyl)glycine as a potential therapeutic agent for various inflammatory and painful conditions warrants further investigation.
Conclusion:
In conclusion, N-ethyl-N-(2-naphthylsulfonyl)glycine is a highly specific antagonist of the glycine receptor that has a wide range of potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it a valuable tool compound for studying the role of the glycine receptor in various physiological and pathological conditions. Further research on N-ethyl-N-(2-naphthylsulfonyl)glycine and its derivatives may lead to the development of new therapeutic agents for various neurological and psychiatric disorders.
合成法
N-ethyl-N-(2-naphthylsulfonyl)glycine is synthesized through a multi-step process that involves the reaction of naphthalene with chlorosulfonic acid, followed by the reaction of the resulting sulfonyl chloride with glycine ethyl ester. The final product is obtained through the hydrolysis of the ester group.
科学的研究の応用
N-ethyl-N-(2-naphthylsulfonyl)glycine is widely used in scientific research as a tool compound to study the role of glycine receptors in various physiological and pathological conditions. It is also used as a competitive antagonist of the glycine receptor, which plays a crucial role in synaptic transmission in the central nervous system.
特性
IUPAC Name |
2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-2-15(10-14(16)17)20(18,19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWEDVJDWVGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(naphthalen-2-ylsulfonyl)glycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)



![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)